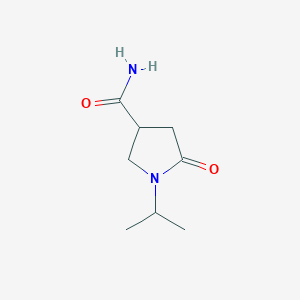
4-(ピリジン-2-イル)-1H-ピロール-3-カルボン酸
概要
説明
科学的研究の応用
抗線維化活性
この化合物は、その潜在的な抗線維化活性を調査されています。 研究では、ニコチン酸と1H-ピラゾール-4-カルボン酸から出発して、誘導体のライブラリが調製され、その後、in vitroで抗線維化活性が評価されました .
医薬品化学
この化合物は、適切なカップリングパートナーと反応させた場合、興味深い特性を持つ複雑な有機分子を合成するために使用できます。 これは、医薬品化学の分野において重要です.
抗結核薬
研究者は、この化合物の誘導体を設計・合成し、結核菌に対する抗結核活性を評価しました。これは、結核の治療法開発におけるその潜在的な使用を示唆しています .
N-ヘテロ環の合成
この化合物は、2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールや2-(4-クロロフェニル)-1,4,5,6-テトラヒドロピリミジンなどのN-ヘテロ環への容易な変換のための合成用途に使用されてきました .
作用機序
The mechanism of action of 4-PPCA is still under investigation. However, it is believed that the pyridine and pyrrole rings of the molecule interact with the target molecules, resulting in changes in their structure and function. For example, when 4-PPCA binds to metal ions, it can cause a change in the coordination environment of the metal ions, resulting in changes in their physical and chemical properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PPCA are still being investigated. However, preliminary studies have shown that 4-PPCA can bind to metal ions and alter their coordination environment, resulting in changes in their physical and chemical properties. In addition, 4-PPCA has been found to bind to DNA, resulting in changes in its structure and function.
Advantages and Limitations for Laboratory Experiments
The use of 4-PPCA in laboratory experiments has several advantages. For example, it is relatively inexpensive to synthesize and is readily available in the laboratory. Additionally, it has low toxicity and is stable in a variety of solvents. However, there are some limitations to using 4-PPCA in laboratory experiments. For example, it is difficult to synthesize in large quantities and its reactivity can vary depending on the solvent used.
将来の方向性
The potential future directions for 4-PPCA include its use in the development of novel pharmaceutical drugs, such as anticancer agents, as well as its use in the detection of metal ions, the synthesis of coordination complexes, and the synthesis of novel organic molecules and polymers. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-PPCA, as well as its mechanism of action.
Safety and Hazards
特性
IUPAC Name |
4-pyridin-2-yl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9/h1-6,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJSYECXEYVHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655825 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096815-73-4 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)
![N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine](/img/structure/B1386130.png)


![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)


amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)